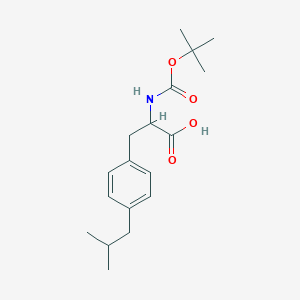

2-((tert-Butoxycarbonyl)amino)-3-(4-isobutylphenyl)propanoic acid

Description

2-((tert-Butoxycarbonyl)amino)-3-(4-isobutylphenyl)propanoic acid is a protected amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its structure features:

- A tert-butoxycarbonyl (Boc) group protecting the amino moiety, enhancing stability during synthetic procedures.

- A 4-isobutylphenyl substituent on the β-carbon, contributing to lipophilicity and influencing pharmacokinetic properties such as membrane permeability and metabolic stability.

- A propanoic acid backbone, enabling conjugation with other residues via amide or ester linkages.

This compound is often employed as an intermediate in drug discovery, particularly for designing protease inhibitors or anticancer agents. Its CAS number is 143415-62-7, with a molecular weight of 321.41 g/mol and the molecular formula C₁₈H₂₇NO₄ .

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(2-methylpropyl)phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO4/c1-12(2)10-13-6-8-14(9-7-13)11-15(16(20)21)19-17(22)23-18(3,4)5/h6-9,12,15H,10-11H2,1-5H3,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQKDKBQMAABWKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of the Amino Group

The tert-butoxycarbonyl (Boc) group is universally employed to protect amine functionalities during multi-step organic syntheses. For 2-((tert-Butoxycarbonyl)amino)-3-(4-isobutylphenyl)propanoic acid, the Boc protection step typically involves reacting the parent amino acid, 3-(4-isobutylphenyl)alanine, with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or dimethylaminopyridine (DMAP) . The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of Boc₂O, forming a stable carbamate linkage.

Optimal conditions for this step include anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) as solvents, reaction temperatures of 0–25°C, and stoichiometric ratios of 1:1.1 (amino acid:Boc₂O) to ensure complete protection . Yields exceeding 90% are achievable when side reactions, such as O-acylation, are suppressed through controlled pH and exclusion of moisture .

Synthesis of 3-(4-Isobutylphenyl)alanine Precursor

The 4-isobutylphenyl side chain is introduced via Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling. A patented method (US4186270A) outlines a multi-step route starting from isobutylbenzene :

-

Chloromethylation : Isobutylbenzene reacts with formaldehyde and hydrochloric acid under Friedel-Crafts conditions to form 4-isobutylbenzyl chloride.

-

Cyanide Formation : Treatment with sodium cyanide (NaCN) in the presence of a phase-transfer catalyst yields 4-isobutylphenylacetonitrile.

-

Alkylation : The nitrile undergoes methylation with methyl chloride (CH₃Cl) in basic aqueous conditions, producing 2-(4-isobutylphenyl)propionitrile.

This sequence achieves an overall yield of 44–50% after purification, with critical control over reaction stoichiometry and temperature to minimize byproducts like dimethylated derivatives .

Hydrolysis of the Nitrile to Carboxylic Acid

The propionitrile intermediate is hydrolyzed to the corresponding carboxylic acid using concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) under reflux conditions. A two-phase system with octane as the organic solvent facilitates efficient extraction of the acid product . Key parameters include:

-

Acid Concentration : 6 M H₂SO₄ ensures complete hydrolysis without decarboxylation.

-

Temperature : Reflux at 120°C for 8–12 hours.

-

Workup : Neutralization with aqueous NaOH followed by acidification to pH 1 liberates the free acid, which is recrystallized from octane to ≥99.5% purity .

Coupling of Boc Protection and Side-Chain Synthesis

Integrating the Boc group early in the synthesis prevents undesired side reactions during subsequent steps. A representative protocol involves:

-

Boc Protection of 3-(4-Isobutylphenyl)alanine :

-

Final Product Isolation :

Comparative Analysis of Synthetic Routes

Optimization Strategies and Challenges

-

Byproduct Formation : Dimethylation during alkylation is mitigated by limiting methyl chloride to 0.95 equiv and adding benzaldehyde to sequester unreacted nitrile .

-

Solvent Selection : Octane’s low polarity enhances acid crystallization efficiency, reducing losses during workup .

-

Catalyst Use : Phase-transfer catalysts (e.g., methyltrialkylammonium chloride) accelerate cyanide displacement reactions, improving throughput .

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butoxycarbonyl)amino)-3-(4-isobutylphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated reagents in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Synthetic Applications

-

Peptide Synthesis :

- The Boc group allows for the protection of amino groups during peptide synthesis. This is crucial for preventing unwanted reactions during coupling processes. The compound can be used in solid-phase peptide synthesis (SPPS), where it facilitates the sequential addition of amino acids to form peptides with precise sequences .

-

Drug Development :

- The compound is utilized in the synthesis of various drug candidates. For instance, it has been involved in the preparation of histone deacetylase inhibitors, which are promising in cancer therapy . The ability to modify the Boc-protected amino acid allows researchers to explore structure-activity relationships (SAR) effectively.

-

Polypharmacology :

- In recent studies, derivatives of 2-((tert-butoxycarbonyl)amino)-3-(4-isobutylphenyl)propanoic acid have been synthesized to explore polypharmacological effects, targeting multiple pathways simultaneously to enhance therapeutic efficacy . This approach is particularly relevant in treating complex diseases where single-target therapies may fall short.

Histone Deacetylase Inhibitors

A study demonstrated the synthesis of N-hydroxycinnamamide-based compounds using Boc-protected amino acids as intermediates. These compounds showed potential as histone deacetylase inhibitors, which play a significant role in regulating gene expression and are implicated in cancer progression .

Polypharmacology Research

Research focused on synthesizing diesters from 2-((tert-butoxycarbonyl)amino)-3-(4-isobutylphenyl)propanoic acid, leading to compounds that exhibit activity against multiple targets. This study highlighted the importance of this compound in developing multi-targeted therapies for conditions like cancer and neurodegenerative diseases .

Comparative Analysis of Synthetic Routes

| Synthetic Route | Yield | Key Features |

|---|---|---|

| EDC/DMAP Coupling | Low | Effective for ester formation but requires careful optimization |

| Microwave-Assisted Synthesis | Moderate | Enhances reaction rates and yields under controlled conditions |

| Cation Exchange Resin Utilization | High | Improves solubility and reactivity of intermediates |

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-(4-isobutylphenyl)propanoic acid involves its role as a precursor or intermediate in various biochemical pathways. The tert-butoxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation. The isobutyl group enhances the compound’s hydrophobicity, influencing its interaction with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The 4-isobutylphenyl group distinguishes the target compound from analogs with other aromatic substituents. Key comparisons include:

Table 1: Substituent-Based Comparisons

Key Findings:

Backbone Modifications and Stereochemistry

Variations in the amino acid backbone or stereochemistry significantly impact biological activity:

Table 2: Backbone and Stereochemical Comparisons

Key Findings:

- Stereochemistry: The S-configuration (common in natural amino acids) often shows higher biological activity than R-forms in enzyme inhibition assays .

- Backbone Alkylation : Methyl or ethyl branches can disrupt peptide secondary structures, useful in conformational studies .

Biological Activity

2-((tert-Butoxycarbonyl)amino)-3-(4-isobutylphenyl)propanoic acid (Boc-Iso-Phe) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C14H18N2O6

- Molecular Weight : 310.31 g/mol

- CAS Number : 33305-77-0

- Purity : Typically ≥95% in commercial preparations

Boc-Iso-Phe is known to interact with various biological targets, including enzymes and receptors. Its structure allows it to function as a prodrug or a building block in the synthesis of more complex pharmaceuticals. The tert-butoxycarbonyl (Boc) group serves as a protective moiety that can be removed under specific conditions, facilitating the release of the active amine.

Anticancer Activity

Research has indicated that Boc-Iso-Phe derivatives exhibit significant anticancer properties. A study demonstrated that certain derivatives showed potent inhibition of histone deacetylases (HDACs), enzymes implicated in cancer progression. For instance, one derivative showed dual selectivity and high potency toward HDAC1/3, leading to marked proliferation inhibition in various cancer cell lines including U937 and MDA-MB-231 .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. In vitro assays revealed that Boc-Iso-Phe can inhibit certain proteases and kinases, which are crucial for cellular signaling and metabolism. This inhibition can lead to altered cellular responses, making it a candidate for further investigation in metabolic disorders .

Case Studies

Pharmacokinetics

The pharmacokinetic profile of Boc-Iso-Phe indicates good oral bioavailability and favorable distribution characteristics. Studies suggest that the compound undergoes metabolic conversion upon administration, enhancing its therapeutic efficacy while minimizing toxicity.

Q & A

Basic Research Questions

Q. What is the typical synthetic protocol for 2-((tert-butoxycarbonyl)amino)-3-(4-isobutylphenyl)propanoic acid, and how does the Boc protection influence the reaction?

- Methodological Answer : The compound is synthesized via a multi-step process involving Boc protection of the amino group. For analogous Boc-protected amino acids, a common approach includes:

Amino group protection : Reacting the free amine with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) or tetrahydrofuran (THF) with a base like triethylamine (TEA) .

Carboxylic acid deprotection : Hydrolysis using LiOH in THF/water mixtures to cleave ester intermediates .

- The Boc group stabilizes the amine during subsequent reactions and is removed under acidic conditions (e.g., TFA) post-synthesis.

Q. How is the purity of the compound validated, and what analytical techniques are critical for characterization?

- Methodological Answer :

- Chromatography : Preparative HPLC or flash chromatography is used for purification, with purity assessed via HPLC/UV .

- Spectroscopy : Confirm structure using H NMR (e.g., tert-butyl protons at ~1.4 ppm), C NMR (Boc carbonyl at ~155 ppm), and mass spectrometry (e.g., ESI-MS for molecular ion verification) .

- Physical data : Melting point and optical rotation (for chiral centers) are compared to literature values .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store under inert gas (N/Ar) at –20°C in airtight, light-resistant containers. Avoid moisture to prevent Boc group hydrolysis. Stability tests (e.g., TLC or HPLC over time) should confirm integrity .

Advanced Research Questions

Q. How can synthetic yields be optimized for Boc-protected intermediates with bulky substituents like 4-isobutylphenyl?

- Methodological Answer :

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of aromatic intermediates .

- Catalysis : DMAP or HOBt improves coupling efficiency in peptide bond formation .

- Temperature control : Slow addition of reagents at 0–5°C minimizes side reactions .

- Monitoring : Real-time FTIR or H NMR tracks reaction progress .

Q. How should researchers address discrepancies in spectral data (e.g., NMR shifts) between synthesized batches?

- Methodological Answer :

- Batch comparison : Run parallel NMR with internal standards (e.g., TMS) and validate via COSY/HSQC for signal assignment .

- Impurity profiling : Use LC-MS to identify byproducts (e.g., incomplete Boc deprotection or oxidation) .

- Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities .

Q. What computational methods are suitable for predicting the compound’s reactivity or interactions in biological systems?

- Methodological Answer :

- Docking studies : Use AutoDock or Schrödinger to model binding to targets (e.g., enzymes or receptors) .

- DFT calculations : Predict electronic properties (HOMO/LUMO) and reaction pathways (e.g., Boc deprotection kinetics) .

- MD simulations : Assess stability in aqueous or lipid environments .

Q. How can the compound’s metabolic stability be evaluated in preclinical studies?

- Methodological Answer :

- In vitro assays : Incubate with liver microsomes or S9 fractions, quantifying parent compound decay via LC-MS .

- Isotope labeling : Use C-labeled analogs to track metabolites in urine/feces .

- Pharmacokinetic modeling : Fit data to compartmental models to estimate half-life and clearance .

Methodological Considerations

- Experimental Design : For reproducibility, document solvent grades, catalyst ratios, and reaction times meticulously .

- Contradiction Resolution : Cross-validate spectral data with independent labs or databases (e.g., PubChem) .

- Safety Protocols : Follow OSHA/GHS guidelines for handling corrosive reagents (e.g., TFA for Boc removal) and toxic intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.